molecular formula C13H12O4 B3329391 Methylene dioxyphenol CAS No. 58979-02-5

Methylene dioxyphenol

Cat. No.: B3329391
CAS No.: 58979-02-5
M. Wt: 232.23 g/mol
InChI Key: OXFUPTYCWKUJFS-UHFFFAOYSA-N
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Description

Methylene dioxyphenol, also known as 3,4-methylenedioxyphenol, is a phenolic compound characterized by the presence of a methylenedioxy group attached to a phenol ring. This compound is notable for its aromatic structure, which includes two oxygen atoms connected to a methylene bridge (-CH2- unit). This compound is commonly found in natural products and has various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3,4-methylenedioxyphenol typically involves the oxidation of 3,4-methylenedioxyacetophenone. The process begins with the addition of hydrogen peroxide to a solution of toluene and formic acid, resulting in an oxidation reaction. The resulting product is then hydrolyzed, neutralized, and rectified to obtain 3,4-methylenedioxyphenol . This method is advantageous due to the availability of raw materials, mild reaction conditions, and high yield.

Industrial Production Methods: Industrial production of methylene dioxyphenol follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, safety, and cost-effectiveness, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Methylene dioxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents, and Friedel-Crafts reagents.

Major Products:

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Dihydroxy derivatives.

    Substitution: Halogenated, nitrated, and sulfonated phenolic compounds.

Scientific Research Applications

Methylene dioxyphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methylene dioxyphenol involves its interaction with various molecular targets and pathways. For instance, sesamol, a derivative of this compound, exerts lipid-lowering effects by influencing molecular processes involved in fatty acid synthesis and oxidation, as well as cholesterol metabolism. It targets liver X receptor alpha, sterol regulatory element-binding protein-1, fatty acid synthase, peroxisome proliferator-activated receptor alpha, and AMP-activated protein kinase signaling pathways .

Comparison with Similar Compounds

Methylene dioxyphenol can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific structure and the presence of both phenolic and methylenedioxy groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-[(2-hydroxyphenoxy)methoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c14-10-5-1-3-7-12(10)16-9-17-13-8-4-2-6-11(13)15/h1-8,14-15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFUPTYCWKUJFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OCOC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 3,4-methylene dioxyphenol commonly used for in a research setting?

A1: 3,4-methylene dioxyphenol, also known as sesamol, is often investigated for its potential antioxidant and radioprotective properties. [, ] For example, studies have explored its ability to protect against radiation-induced DNA damage and oxidative stress in cells and animal models. [] It has also been investigated as a potential ingredient in food products to enhance their quality and shelf life due to its antioxidant activity. []

Q2: How effective is 3,4-methylene dioxyphenol in protecting against radiation-induced damage?

A2: Research suggests that 3,4-methylene dioxyphenol exhibits promising radioprotective effects. In a study using mice, pre-treatment with 3,4-methylene dioxyphenol significantly reduced DNA damage in various tissues after exposure to gamma radiation. [] Furthermore, it mitigated radiation-induced oxidative stress by preventing lipid peroxidation and boosting levels of crucial antioxidants like glutathione (GSH) and glutathione peroxidase (GPx) in vital organs like the liver, kidney, and brain. []

Q3: Beyond its biological activities, are there any other interesting applications of 3,4-methylene dioxyphenol in a research context?

A3: Yes, 3,4-methylene dioxyphenol is a versatile molecule. For instance, it serves as a building block in synthesizing various xanthene derivatives, which are valuable compounds in organic chemistry and medicinal chemistry. [, ] This is often achieved through reactions involving aromatic aldehydes and other reagents, sometimes using catalysts like Preyssler type heteropolyacid. []

Q4: What are the advantages of using 3,4-methylene dioxyphenol in organic synthesis reactions, particularly for xanthene derivatives?

A4: 3,4-methylene dioxyphenol is a valuable reagent in synthesizing xanthene derivatives because the reactions often proceed with good to excellent yields. [] Researchers have explored different catalysts and reaction conditions to optimize these processes, including solvent-free methodologies to minimize environmental impact. [, ]

Q5: Has 3,4-methylene dioxyphenol been explored in the development of hair coloring agents?

A5: Yes, 3,4-methylene dioxyphenol has been investigated as a potential coupling agent in oxidative hair coloring formulations. [] These formulations often include a combination of developing and coupling agents to achieve the desired hair color. Research suggests that 3,4-methylene dioxyphenol, when used in specific combinations with other agents, can contribute to good coloring properties in hair dye products. []

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